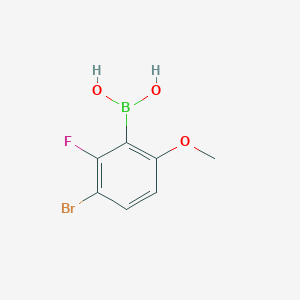
3-bromo-2-fluoro-6-methoxyphenylboronic acid
Overview
Description
3-bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a boronic acid derivative that features a bromine, fluorine, and methoxy group attached to a phenyl ring. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
Boronic acids are known to interact with their targets through covalent bonding, often forming reversible complexes that can influence the function of the target molecule .
Biochemical Pathways
Boronic acids are known to be involved in a variety of biochemical reactions, including the suzuki-miyaura cross-coupling reaction .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as solubility, stability, and the presence of transporters in the body .
Result of Action
Boronic acids are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and efficacy of boronic acids .
Biochemical Analysis
Biochemical Properties
(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of boron-containing groups to organic molecules. This compound is known to interact with enzymes such as palladium-catalyzed cross-coupling enzymes, which aid in the formation of complex organic structures. The nature of these interactions involves the formation of transient complexes that enable the transfer of boron groups, thereby facilitating the synthesis of biologically active molecules .
Cellular Effects
The effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. This compound is also known to induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in the modulation of various biochemical pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote the synthesis of biologically active molecules. At high doses, it can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .
Metabolic Pathways
(3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into organic molecules. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. Additionally, it can influence metabolite levels by altering the expression of genes involved in metabolism .
Transport and Distribution
Within cells and tissues, (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization to specific subcellular regions enables it to interact with target biomolecules, thereby modulating their activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-fluoro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, especially in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide or vinyl halide as the coupling partner.
Reduction: Reducing agents like sodium borohydride can reduce the boronic acid group to a boronate ester.
Major Products Formed
Scientific Research Applications
3-bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)boronic acid: This compound lacks the bromine and fluorine substituents, making it less reactive in certain coupling reactions.
(3-Trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a bromine and fluorine, which can significantly alter its reactivity and applications.
(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid: This compound has a different substitution pattern, which can affect its reactivity and the types of products formed in reactions.
Uniqueness
3-bromo-2-fluoro-6-methoxyphenylboronic acid is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity in various chemical reactions .
Properties
IUPAC Name |
(3-bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKVONBBPZCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659385 | |
| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-91-3 | |
| Record name | Boronic acid, B-(3-bromo-2-fluoro-6-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309980-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



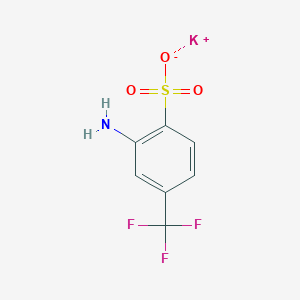
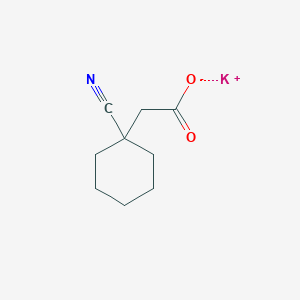

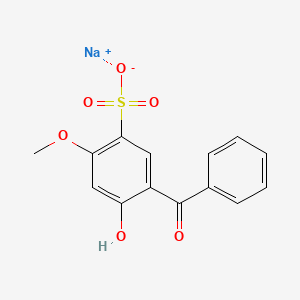
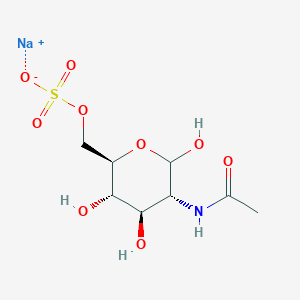

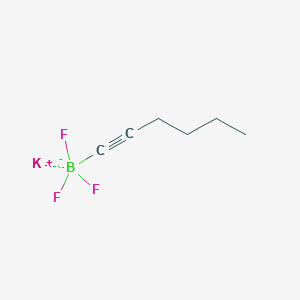
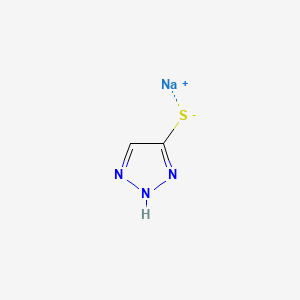

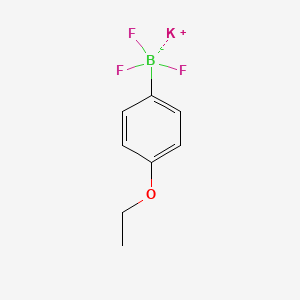
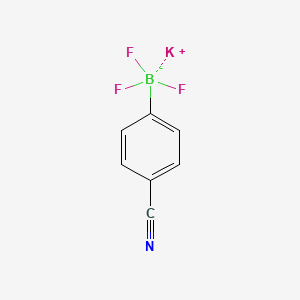
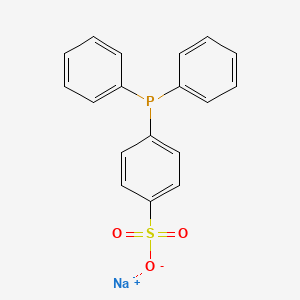
![N-[2-(4-fluorophenyl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B1371550.png)
